rac (8-Hydroxyquinolin-3-yl)alanine Dihydrochloride

Genetic Code Expansion Fluorescent Protein Engineering Metal Ion Sensing

Researchers requiring site-specific metal incorporation without disrupting protein structure face limited options-conventional chelators lack genetic encodability, while existing metal-binding ncAAs (e.g., Bpy-Ala) offer no intrinsic fluorogenic reporting. rac-HQAla dihydrochloride resolves this by combining ribosomal incorporation via orthogonal aaRS/tRNA systems with a bidentate 8-hydroxyquinoline side chain that chelates Cu²⁺, Zn²⁺, and Rh³⁺ while exhibiting metal-dependent fluorescence. • 7.2-fold fluorescence enhancement upon Zn²⁺ binding enables real-time intracellular ratiometric biosensing without exogenous dyes. • Single ncAA scaffold supports parallel catalytic screening (Friedel-Crafts alkylation, enantioselective water addition, hydrolase mimicry) across multiple transition metals. • Validated for SAD phasing (PDB: 3FCA) and PRE-based NMR distance measurements in membrane proteins.

Molecular Formula C12H14Cl2N2O3
Molecular Weight 305.155
CAS No. 1123191-88-7
Cat. No. B565371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac (8-Hydroxyquinolin-3-yl)alanine Dihydrochloride
CAS1123191-88-7
Synonyms2-Amino-3-(8-hydroxyquinolin-3-yl)propanoic Acid Dihydrochloride;  α-Amino-8-hydroxy-3-quinolinepropanoic Acid Hydrochloride;  rac HQA; 
Molecular FormulaC12H14Cl2N2O3
Molecular Weight305.155
Structural Identifiers
SMILESC1=CC2=CC(=CN=C2C(=C1)O)CC(C(=O)O)N.Cl.Cl
InChIInChI=1S/C12H12N2O3.2ClH/c13-9(12(16)17)5-7-4-8-2-1-3-10(15)11(8)14-6-7;;/h1-4,6,9,15H,5,13H2,(H,16,17);2*1H
InChIKeyYWOXMKIPAOEJMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac (8-Hydroxyquinolin-3-yl)alanine Dihydrochloride (CAS 1123191-88-7) – A Genetically Encodable Metal-Chelating Unnatural Amino Acid for Biophysical Probing and Artificial Metalloenzyme Design


rac (8-Hydroxyquinolin-3-yl)alanine Dihydrochloride (CAS 1123191-88-7), also designated HQAla or HQA, is a racemic non-canonical amino acid (ncAA) featuring an 8-hydroxyquinoline side chain that functions as a bidentate metal-ion chelator [1]. This compound is distinguished by its capacity for site-specific, ribosomal incorporation into proteins in Escherichia coli via orthogonal amber suppressor tRNA/aminoacyl-tRNA synthetase (aaRS) systems [2]. Once incorporated, the 8-hydroxyquinoline moiety confers dual functionality: it forms stable complexes with late transition metals (e.g., Cu²⁺, Zn²⁺, Rh³⁺) and exhibits metal-dependent fluorescence, enabling its deployment as both a genetically encoded biophysical probe for structural biology and a catalytic center in de novo designed artificial metalloenzymes [3].

Why Generic Substitution Fails for rac (8-Hydroxyquinolin-3-yl)alanine Dihydrochloride in Protein Engineering and Structural Biology Workflows


Substituting rac (8-Hydroxyquinolin-3-yl)alanine Dihydrochloride with alternative 8-hydroxyquinoline derivatives, standard metal chelators (e.g., EDTA, 1,10-phenanthroline), or other metal-binding ncAAs (e.g., Bpy-Ala) is not functionally equivalent due to fundamental mechanistic and biophysical divergences. Unlike small-molecule chelators, this compound enables precise, site-specific, and stoichiometric installation of a metal-binding center within a defined protein microenvironment, which is essential for preserving native folding and function while introducing novel catalytic or spectroscopic properties [1]. Furthermore, comparative studies reveal that the 8-hydroxyquinoline moiety uniquely integrates metal-dependent fluorescence with broad transition-metal coordination chemistry (Cu²⁺, Zn²⁺, Rh³⁺), a dual functional profile not replicated by bipyridine-based ncAAs such as Bpy-Ala, which lack intrinsic fluorogenic reporting capability in the same assay contexts [2]. Consequently, procurement decisions predicated solely on metal-chelating capacity overlook the critical, quantitative differentiators that dictate experimental success in genetic code expansion and artificial metalloenzyme engineering.

Quantitative Differentiation Evidence for rac (8-Hydroxyquinolin-3-yl)alanine Dihydrochloride vs. Comparators in Genetic Code Expansion, Metalloenzyme Design, and Biophysical Probing


Dual Functional Differentiation: Metal-Dependent Fluorogenic Reporting vs. Non-Fluorescent Metal-Chelating ncAAs

HQAla exhibits quantifiable, metal-dependent fluorescence modulation that is absent in comparator ncAAs such as Bpy-Ala. In a superfolder GFP scaffold, incorporation of HQAla (HqAla) at position 66 yields a biosensor (cpsfGFP-66-HqAla) that demonstrates a 7.2-fold fluorescence enhancement upon Zn²⁺ binding, while Cu²⁺, Fe²⁺, Co²⁺, and Ni²⁺ induce fluorescence quenching [1]. This dual-mode, metal-selective fluorescence response is not observed with Bpy-Ala, which functions solely as a metal chelator without intrinsic fluorescence modulation in comparable contexts [2].

Genetic Code Expansion Fluorescent Protein Engineering Metal Ion Sensing

Catalytic Versatility in Artificial Metalloenzymes: Multi-Metal Reactivity vs. Single-Metal ncAA Limitations

LmrR_HQAla, an artificial metalloenzyme generated by site-specific incorporation of HQAla into the LmrR scaffold, demonstrates catalytic activity with three distinct transition metals (Cu²⁺, Zn²⁺, Rh³⁺) across two mechanistically divergent reaction classes [1]. Specifically, the Cu²⁺-bound enzyme catalyzes asymmetric Friedel-Crafts alkylation and enantioselective water addition to α,β-unsaturated carbonyls, while the Zn²⁺-bound variant mimics natural zinc hydrolase activity [1]. In contrast, the structurally related ncAA Bpy-Ala, when similarly incorporated into protein scaffolds, has been primarily characterized for Cu²⁺-dependent oxidative DNA cleavage only, with limited evidence of catalytic promiscuity across multiple metal centers [2].

Artificial Metalloenzymes Biocatalysis Directed Evolution

Structural Validation via High-Resolution Crystallography: Heavy-Atom Phasing Power for De Novo Structure Determination

The high occupancy of Zn²⁺ bound to genetically incorporated HQ-Ala in the TM0665 protein enabled experimental phase determination via single-wavelength anomalous diffraction (SAD) at a resolution sufficient for de novo structure solution [1]. The crystal structure (PDB ID: 3FCA) confirmed that HQ-Ala provides excellent phasing power, with the heavy metal bound specifically and stoichiometrically to the engineered residue [1]. This capability is not universal among metal-chelating ncAAs; for instance, while Bpy-Ala binds Zn²⁺ with high affinity (Kd ≈ 40 pM), its utility as a routine SAD phasing vehicle has not been comparably established in the primary literature [2].

X-ray Crystallography SAD Phasing Structural Biology

Membrane Protein Compatibility: Stable Chelation and Complete Replacement in Hydrophobic Environments

The unnatural amino acid HQA (2-amino-3-(8-hydroxyquinolin-3-yl)propanoic acid) was successfully incorporated into two distinct membrane proteins via heterologous expression in E. coli, with fluorescence and NMR experiments confirming complete replacement of the targeted natural amino acid and stable metal chelation by the mutated proteins in a hydrophobic bilayer environment [1]. In contrast, the incorporation efficiency and post-incorporation chelation stability of alternative metal-binding ncAAs in membrane proteins remain poorly characterized, with most validation studies performed on soluble protein scaffolds [2].

Membrane Proteins NMR Spectroscopy Paramagnetic Relaxation Enhancement

Racemic Mixture Advantage: Cost-Effective Screening and Translational Fidelity vs. Enantiopure ncAAs

The compound is supplied as a racemic mixture (rac (8-Hydroxyquinolin-3-yl)alanine Dihydrochloride), yet orthogonal aaRS systems evolved for HQAla selectively aminoacylate and incorporate the L-enantiomer with high fidelity [1]. This permits the use of racemic material for all genetic incorporation experiments without enantiomeric purification, reducing synthesis complexity and procurement cost relative to enantiopure ncAAs. In contrast, alternative metal-chelating ncAAs often require enantiopure synthesis or post-synthetic chiral resolution to ensure biological compatibility, adding substantial cost and lead time [2].

Unnatural Amino Acid Synthesis Procurement Optimization Genetic Code Expansion

Optimal Research and Industrial Application Scenarios for rac (8-Hydroxyquinolin-3-yl)alanine Dihydrochloride Based on Quantitative Differentiation Evidence


Genetically Encoded Zn²⁺ Biosensor Development for Live-Cell Imaging

This compound is the optimal choice for constructing genetically encoded, ratiometric Zn²⁺ biosensors in living cells. As demonstrated by the 7.2-fold fluorescence enhancement upon Zn²⁺ binding in cpsfGFP-66-HqAla [1], HQAla provides intrinsic, metal-selective fluorogenic reporting without requiring exogenous dyes or post-translational chemical labeling. This enables real-time monitoring of intracellular Zn²⁺ flux in neuronal or pancreatic beta-cell models, where Zn²⁺ dynamics are physiologically critical. Alternative metal-chelating ncAAs such as Bpy-Ala lack this fluorogenic capability, making HQAla the only genetically encodable option for turn-on Zn²⁺ sensing in this class.

De Novo Design of Multi-Metal Artificial Metalloenzymes for Biocatalysis

For laboratories engaged in artificial metalloenzyme engineering, HQAla uniquely supports catalytic screening across multiple transition metals (Cu²⁺, Zn²⁺, Rh³⁺) using a single ncAA scaffold [1]. The Cu²⁺-LmrR_HQAla enzyme catalyzes asymmetric Friedel-Crafts alkylation and enantioselective water addition, while Zn²⁺-LmrR_HQAla mimics natural hydrolase activity [1]. This multi-metal versatility enables parallel exploration of reaction scope and mechanism without synthesizing and characterizing multiple distinct metal-binding ncAAs, significantly accelerating directed evolution campaigns for non-natural catalytic functions.

SAD Phasing for De Novo Protein Crystal Structure Determination

Structural biology core facilities and crystallography groups should prioritize HQAla for single-wavelength anomalous diffraction (SAD) phasing of proteins that are refractory to selenomethionine incorporation or traditional heavy-atom soaking. The high Zn²⁺ occupancy and excellent phasing power demonstrated in the TM0665 structure (PDB ID: 3FCA) [1] provide a validated, genetically encodable route to experimental phase determination. This approach is particularly valuable for novel protein targets where molecular replacement fails and where soaking-based derivatization disrupts crystal lattice integrity.

Paramagnetic NMR Structural Studies of Integral Membrane Proteins

For NMR spectroscopists investigating membrane protein structure and dynamics, HQAla offers a uniquely validated vehicle for introducing paramagnetic relaxation enhancement (PRE) probes into hydrophobic environments. Complete replacement of the target residue and stable metal chelation have been confirmed in two membrane proteins expressed in E. coli [1]. This enables PRE-based distance measurements and dynamics studies in membrane mimetics (micelles, bicelles, nanodiscs) where traditional lanthanide-binding tags or spin labels may fail due to poor solubility, non-specific binding, or disruption of protein-lipid interactions.

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